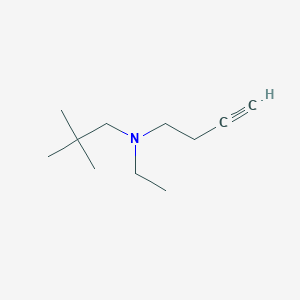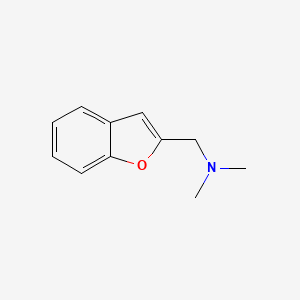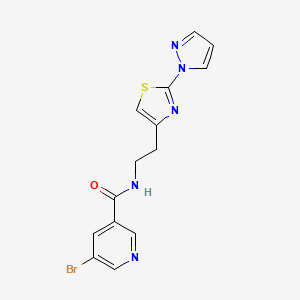![molecular formula C16H17N3O5S2 B2690083 Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2097925-88-5](/img/structure/B2690083.png)
Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a combination of pyrrolidine, pyridine, and thiophene moieties
Métodos De Preparación
The synthesis of Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions.
Introduction of the pyridine moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is reacted with a halogenated precursor.
Attachment of the thiophene ring: This can be done through a similar coupling reaction, ensuring the correct positioning of the thiophene ring.
Final esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the final methyl ester
Análisis De Reacciones Químicas
Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, where halogen atoms can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine and pyridine moieties are particularly important for binding interactions, while the thiophene ring can influence the compound’s electronic properties .
Comparación Con Compuestos Similares
Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate can be compared to other compounds with similar structures, such as:
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share the pyrrolidine and pyridine moieties but differ in the aryl group attached to the pyrrolidine ring.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar core structures but lack the thiophene and sulfamoyl groups.
Thiophene derivatives: Compounds with thiophene rings but different substituents can be used to compare the effects of various functional groups on the compound’s properties.
Propiedades
IUPAC Name |
methyl 3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-24-16(21)15-13(4-6-25-15)26(22,23)18-9-11-7-12(10-17-8-11)19-5-2-3-14(19)20/h4,6-8,10,18H,2-3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTLWXHQISIYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino}propanoic acid](/img/structure/B2690003.png)
![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690004.png)
![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)
![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)
![Methyl 4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2690009.png)




![5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide](/img/structure/B2690017.png)
![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)



